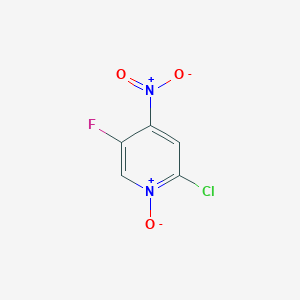

2-Chloro-5-fluoro-4-nitropyridine 1-oxide

描述

Contextualization in Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of organic chemistry, with pyridine (B92270) and its derivatives being among the most studied classes of compounds due to their presence in natural products, pharmaceuticals, and agrochemicals. Pyridine N-oxides, a class of compounds where the nitrogen atom of the pyridine ring is oxidized, represent a versatile subset of these heterocycles. thieme-connect.deresearchgate.net The N-oxide group significantly alters the electronic properties of the pyridine ring. thieme-connect.de It possesses a 1,2-dipolar nitrogen-oxygen bond, and the negatively charged oxygen atom impacts the reactivity of the aromatic ring through electron delocalization. thieme-connect.de

This modification has two major consequences:

It activates the ring towards both electrophilic and nucleophilic substitution, often at different positions than the parent pyridine. chemtube3d.com The N-oxide group increases electron density at the 2- and 4-positions, making them susceptible to electrophilic attack, while also facilitating nucleophilic substitution. wikipedia.org

The N-oxide functionality itself can act as an internal, mild, and nucleophilic oxidant in various transformations, often in the presence of metal catalysts. thieme-connect.de

Compounds like 2-Chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide are products of the strategic functionalization of the pyridine N-oxide scaffold. The presence of halogen and nitro substituents makes them highly reactive intermediates, valuable as building blocks for constructing diverse and complex chemical structures. ontosight.ai

Significance of Nitropyridine N-Oxides as Synthetic Intermediates and Research Subjects

Nitropyridine N-oxides are particularly significant as synthetic intermediates. The direct nitration of pyridine is often difficult and results in low yields because the nitrogen atom is protonated under the strongly acidic conditions, deactivating the ring towards electrophilic substitution. researchgate.net The N-oxidation of the pyridine ring circumvents this issue. The N-oxide group activates the 4-position for nitration, allowing for the synthesis of 4-nitropyridine (B72724) derivatives which are otherwise challenging to obtain. globethesis.com

The nitro group, being a strong electron-withdrawing group, further activates the pyridine N-oxide ring for nucleophilic aromatic substitution (SNAr) reactions. In a compound like 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, the chloro and fluoro atoms are excellent leaving groups. Their positions relative to the activating nitro and N-oxide groups make them highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a key reason for their utility in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiguidechem.com

Furthermore, the N-oxide group can be readily removed (deoxygenated) at a later stage in a synthetic sequence, which adds to the versatility of these intermediates. arkat-usa.org The unique electronic and reactive properties of nitropyridine N-oxides continue to make them subjects of research, exploring new synthetic methodologies and applications. researchgate.net

Historical Overview of Relevant Pyridine N-Oxide Studies

The study of pyridine N-oxides has a history spanning nearly a century.

1926 : The first synthesis of pyridine N-oxide was reported by German chemist Jakob Meisenheimer. wikipedia.orgscripps.edu He achieved the oxidation of pyridine using peroxybenzoic acid. wikipedia.org

Mid-20th Century : The chemistry of pyridine N-oxides began to be explored more systematically. Researchers investigated their fundamental reactions, including electrophilic substitutions (such as nitration and halogenation) and reactions with nucleophiles. It was established that the N-oxide group directs incoming electrophiles primarily to the 4-position. rsc.org

Commercialization : Pyridine N-oxide was commercialized in 1954, paving the way for its broader use in industrial and academic research. scripps.edu

Late 20th Century to Present : The synthetic utility of pyridine N-oxides has been significantly expanded. They are now recognized not only as key intermediates but also as versatile reagents. thieme-connect.de Their use as mild oxidants, ligands in coordination chemistry, and precursors to biologically active molecules has been extensively documented. wikipedia.orgscripps.edunih.gov Recent research continues to uncover new facets of their chemistry, including their role in C-H functionalization reactions and photocatalysis. thieme-connect.deresearchgate.net

This historical progression has laid the groundwork for the synthesis and application of highly substituted derivatives like this compound, which leverages the foundational principles of pyridine N-oxide reactivity established over decades of research.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKAPYCJRCDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624362 | |

| Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-80-0 | |

| Record name | Pyridine, 2-chloro-5-fluoro-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide

Direct Synthesis Approaches

Direct synthesis in this context refers to the N-oxidation of a fully substituted 2-chloro-5-fluoro-4-nitropyridine (B2747928) precursor. These methods focus on the final conversion step to the target N-oxide.

While phosphonium (B103445) salts are utilized in pyridine (B92270) chemistry, their role is typically to act as activating agents for nucleophilic aromatic substitution (SNAr) reactions rather than as mediators for N-oxidation. nih.gov The formation of N-phosphonium pyridinium (B92312) intermediates can facilitate the displacement of halides on the pyridine ring. nih.gov However, literature describing phosphonium-mediated oxidation of the pyridine nitrogen to form an N-oxide is not prominent. This route is not considered a standard or commonly documented method for the synthesis of pyridine N-oxides.

Peroxide-based reagents are the most common and direct oxidants for converting pyridines to their corresponding N-oxides. thieme-connect.de This transformation is a key step in the synthesis of many heterocyclic N-oxides and can be applied directly to a precursor of the target compound. scripps.edu The most frequently used oxidant is hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst.

The reaction typically involves treating the substituted pyridine with hydrogen peroxide in a carboxylic acid solvent, such as acetic acid. The acid reacts with H₂O₂ in situ to form a peroxy acid (e.g., peracetic acid), which is a more potent oxidizing agent.

Table 1: Representative Conditions for Peroxide-Based N-Oxidation of Pyridines

| Oxidizing Agent | Catalyst/Solvent | Typical Temperature | Reaction Time |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 70-90 °C | 5-10 hours |

| Hydrogen Peroxide (H₂O₂) | Maleic Anhydride (B1165640) | 30-90 °C | Variable |

| Carbamide Peroxide | Acetic Acid | ~80 °C | Variable |

| Metachloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | Room Temperature | Several hours |

This table presents generalized conditions for N-oxidation of pyridine derivatives.

Multi-Step Synthesis from Pyridine Derivatives

Given the complexity of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, multi-step synthetic routes are more practical. These strategies involve the sequential introduction of the required functional groups onto a simpler pyridine starting material.

This approach is the most plausible final step in a longer synthetic sequence. The strategy involves synthesizing the 2-chloro-5-fluoro-4-nitropyridine intermediate first, followed by N-oxidation. This avoids potential side reactions or degradation that the N-oxide group might undergo during harsh chlorination or nitration conditions.

The oxidation methods are identical to those described in section 2.1.2. A common laboratory and industrial procedure involves heating the pyridine derivative with hydrogen peroxide in glacial acetic acid. thieme-connect.de For instance, the synthesis of 2-chloropyridine-N-oxide is effectively carried out using this method. globethesis.com This established transformation is readily applicable to more complex substrates.

The order of functionalization is critical for achieving the desired substitution pattern. The N-oxide group is a strong activating group and directs electrophilic substitution primarily to the 4-position (para) and secondarily to the 2-position (ortho). scripps.eduresearchgate.net This directing effect is fundamental to the synthesis.

A logical synthetic pathway would be:

N-Oxidation: Start with a precursor such as 2-chloro-5-fluoropyridine (B44960) and oxidize it to 2-chloro-5-fluoropyridine 1-oxide . This is achieved using peroxide-based methods as previously discussed.

Nitration: The resulting N-oxide is then nitrated. The N-oxide group activates the C4 position for electrophilic attack. The nitration is typically performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the electron-rich 4-position of the N-oxide ring, leading to the final product, This compound .

This sequence is advantageous because direct nitration of a pyridine ring without the N-oxide is difficult and often requires harsh conditions, leading to poor yields and mixtures of isomers. ntnu.no The N-oxidation step facilitates a more controlled and higher-yielding nitration at the desired position. researchgate.net

Instead of starting with a pre-formed pyridine ring, it is also possible to construct the substituted ring system from acyclic precursors. This de novo synthesis can be an efficient way to build highly functionalized heterocycles. acsgcipr.orgresearchgate.net

One such method involves a one-pot reaction starting with a 2-halogenated acrylate (B77674). google.com The general sequence is as follows:

Michael Addition: A 2-halogenated acrylate (e.g., ethyl 2-chloroacrylate) undergoes a Michael addition reaction with nitromethane (B149229) in the presence of an organic base.

Condensation: The resulting adduct is then condensed with an orthoformate ester (e.g., triethyl orthoformate) under the catalysis of a Lewis acid (e.g., zinc chloride).

Cyclization: Finally, a pyridine cyclization reagent, such as an ammonia-ammonium salt mixture, is added to induce ring closure, forming a substituted 2-hydroxy-nitropyridine. google.com

This produces a 2-hydroxy-5-nitropyridine (B147068) intermediate. This intermediate can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.comgoogle.com While this specific patented method yields 2-chloro-5-nitropyridine (B43025), modifications to the starting materials could potentially be used to introduce other substituents. google.com This core structure would then require subsequent fluorination and N-oxidation to arrive at the final target molecule.

Table 2: Summary of Multi-Step Synthesis Strategies

| Strategy | Starting Material (Example) | Key Steps | Intermediate (Example) |

|---|---|---|---|

| Oxidation of Pyridine | 2-Chloro-5-fluoro-4-nitropyridine | N-Oxidation with H₂O₂/Acid | N/A (Final Step) |

| Sequential Functionalization | 2-Chloro-5-fluoropyridine | 1. N-Oxidation 2. Nitration (HNO₃/H₂SO₄) | 2-Chloro-5-fluoropyridine 1-oxide |

| Ring Cyclization | 2-Halogenated acrylate + Nitromethane | 1. Addition 2. Condensation 3. Cyclization 4. Chlorination | 2-Hydroxy-5-nitropyridine |

Halogen Introduction and Exchange Reactions

The introduction of chloro and fluoro substituents onto the 4-nitropyridine (B72724) 1-oxide scaffold is a critical aspect of its synthesis. Various methodologies are employed to achieve this, ranging from classical transformations to modern radiofluorination techniques.

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. mdpi.comwikipedia.orgnumberanalytics.comnumberanalytics.com This reaction proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). nih.gov The general mechanism involves the conversion of an aniline (B41778) derivative to an aryl diazonium salt using a nitrite (B80452) source in an acidic medium. numberanalytics.com This is followed by an anion exchange with a tetrafluoroborate (BF₄⁻) source, typically tetrafluoroboric acid (HBF₄). numberanalytics.comnih.gov The isolated aryl diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired fluoroarene. numberanalytics.comnih.gov

While the traditional Balz-Schiemann reaction requires the isolation of the potentially unstable diazonium salt, modern adaptations have sought to improve safety and efficiency. wikipedia.orgresearchgate.net One such innovation is the use of a one-pot diazotization-fluorodediazoniation reaction. researchgate.net For instance, conducting the diazotization of a heteroaryl amine in anhydrous hydrogen fluoride (HF) allows for the in-situ formation and subsequent decomposition of the diazonium fluoride salt, thus avoiding the isolation of the intermediate. wikipedia.orgresearchgate.net This approach has been successfully applied to the synthesis of fluorinated naphthyridines in high yield and purity. researchgate.net

Other modifications to the classic Balz-Schiemann reaction include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org The diazotization step can also be effected using nitrosonium salts like [NO]SbF₆, which also circumvents the need to isolate the diazonium intermediate. wikipedia.org

The yields of the Balz-Schiemann reaction are influenced by the electronic and steric nature of the substituents on the aromatic ring. nih.gov Below is a table illustrating the yields of various aryl fluorides obtained through the Balz-Schiemann reaction under catalyst- and additive-free conditions, highlighting the impact of substrate structure and reaction conditions.

Table 1: Examples of Aryl Fluoride Synthesis via Balz-Schiemann Reaction

| Starting Material (Aryl Amine) | Product (Aryl Fluoride) | Yield (%) |

|---|---|---|

| p-Toluidine | 4-Fluorotoluene | ~89 |

| 2,5-Dimethoxyaniline | 2,5-Dimethoxyfluorobenzene | Not specified |

| 4-Aminophenol | 4-Fluorophenol | Not formed |

| Aniline | Fluorobenzene | 93.2 |

| 4-Nitroaniline | 4-Fluoronitrobenzene | 86.7 |

| 2-Nitroaniline | 2-Fluoronitrobenzene | 72 |

This table presents data from various sources illustrating typical yields for the Balz-Schiemann reaction. wikipedia.orgresearchgate.net

The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is of significant interest for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govopenmedscience.com The short half-life of ¹⁸F (approximately 109.8 minutes) necessitates rapid and efficient radiolabeling methods. nih.govopenmedscience.com Nucleophilic substitution reactions are the most common strategy for the radiosynthesis of ¹⁸F-labeled compounds. mdpi.com

For the synthesis of ¹⁸F-labeled nitropyridine derivatives, a common approach involves the nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium salt, with [¹⁸F]fluoride. mdpi.com The precursor molecule is reacted with a source of [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate (K₂CO₃), in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov

The efficiency of the ¹⁸F-fluorination is typically reported as a radiochemical conversion (RCC) or radiochemical yield (RCY). mdpi.commdpi.com The reaction conditions, including the nature of the precursor, temperature, and reaction time, are optimized to maximize the incorporation of the radioisotope. For example, the radiosynthesis of [¹⁸F]FPyZIDE from a nitro-precursor in DMSO at 130°C for 10 minutes resulted in an RCC of 12.6 ± 2.4% when 2% water was present. mdpi.com Using a trimethylammonium precursor under similar conditions significantly improved the RCC to 60.9 ± 14.1%. mdpi.com

The following table summarizes the results of nucleophilic ¹⁸F-fluorination for different precursors under various conditions.

Table 2: Nucleophilic ¹⁸F-Fluorination of Various Precursors

| Precursor | Product | Solvent | Temperature (°C) | Time (min) | Radiochemical Conversion/Yield (%) |

|---|---|---|---|---|---|

| Nitro-precursor for [¹⁸F]FPyZIDE | [¹⁸F]FPyZIDE | DMSO | 130 | 10 | 12.6 ± 2.4 (RCC) |

| Trimethylammonium-precursor for [¹⁸F]FPyZIDE | [¹⁸F]FPyZIDE | DMSO | 130 | 10 | 60.9 ± 14.1 (RCC) |

| Tosylated precursor of [¹⁸F]fallypride | [¹⁸F]fallypride | DMSO | 130 | 10 | 41.6 ± 9.8 (RCC) |

| Chlorinated precursor of [¹⁸F]LBT-999 | [¹⁸F]LBT-999 | DMSO | 130 | 10 | 39.5 ± 1.7 (RCC) |

| 5-iodo-1,2,3-triazole precursor | 5-[¹⁸F]Fluoro-1,2,3-triazole | DMSO/H₂O | 150 (microwave) | 10 | 10-16 (RCY) |

| Racemic epoxide 13 | (S)-[¹⁸F]THK-5105 | MTBE | 50 | 20 | 25 (RCY) |

This table showcases data on ¹⁸F-fluorination from various studies, highlighting the impact of precursor and reaction conditions on labeling efficiency. mdpi.commdpi.comprinceton.edu

The introduction of a chlorine atom at the 2-position of a pyridine N-oxide is commonly achieved through treatment with phosphorus oxychloride (POCl₃). chemicalbook.com This reaction is a key step in the synthesis of many chlorinated pyridine derivatives. In the context of synthesizing compounds like this compound, this methodology is applied to a suitable precursor, such as a 2-hydroxypyridine (B17775) derivative.

A well-documented procedure for the synthesis of 2-chloro-5-nitropyridine involves the reaction of 2-hydroxy-5-nitropyridine with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com In a typical protocol, 2-hydroxy-5-nitropyridine is heated with an excess of POCl₃ and PCl₅. chemicalbook.com The reaction is generally carried out at an elevated temperature, for example, between 100-105°C, for several hours to ensure complete conversion. chemicalbook.com

Following the reaction, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. chemicalbook.com The reaction mixture is then carefully quenched with ice water and neutralized with a base, such as a sodium hydroxide (B78521) solution. chemicalbook.com The chlorinated product can then be extracted with an organic solvent like dichloromethane. chemicalbook.com This method is known to be highly efficient, with reported yields for the synthesis of 2-chloro-5-nitropyridine being as high as 95.3%. chemicalbook.com

The reaction mechanism involves the activation of the N-oxide oxygen by a phosphorus species, followed by nucleophilic attack of a chloride ion at the 2-position of the pyridine ring. The use of both POCl₃ and PCl₅ is often advantageous, as PCl₅ can help to generate additional reactive chlorinating species.

Table 3: Chlorination of 2-Hydroxy-5-nitropyridine

| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | 2-Chloro-5-nitropyridine | 95.3 |

This table summarizes the reaction conditions and yield for a specific chlorination reaction as reported in the literature. chemicalbook.com

Catalytic Systems and Reaction Condition Optimization in Synthesis

Optimizing reaction conditions and employing catalytic systems are paramount for achieving high yields and selectivity in the synthesis of complex molecules like this compound. The choice of catalysts and solvents can significantly influence the reaction pathway and outcome.

Lewis acids play a crucial role in many organic transformations by activating substrates towards nucleophilic attack. In the synthesis of pyridine derivatives, Lewis acids such as zinc chloride (ZnCl₂) can be employed to enhance the reactivity of the pyridine N-oxide ring. Aromatic N-oxides are strong Lewis bases and can coordinate with transition metals like zinc.

In the context of chlorination reactions of nitropyridine derivatives, zinc chloride has been used as a reagent. chemicalbook.com The coordination of the Lewis acidic zinc(II) ion to the oxygen atom of the N-oxide group increases the electrophilicity of the pyridine ring. This activation makes the ring more susceptible to nucleophilic attack, for instance, by a chloride ion. By withdrawing electron density from the ring, the Lewis acid facilitates the substitution reaction, potentially leading to higher yields and milder reaction conditions. The use of zinc chloride has been reported in a preparation method for 2-chloro-5-nitropyridine, highlighting its utility in the synthesis of halogenated nitropyridines. chemicalbook.com

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions, including the synthesis of halogenated nitropyridines. The polarity of the solvent is a particularly important factor. For nucleophilic substitution reactions on nitropyridine derivatives, an increase in solvent polarity has been shown to accelerate the substitution process. researchgate.net This is because polar solvents can better stabilize the charged intermediates and transition states that are often involved in these reactions.

In the context of the Balz-Schiemann reaction, the solvent can also influence the outcome. Studies have shown that using low- or non-polar solvents can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, leading to more effective fluorination at lower temperatures. nih.gov For example, chlorobenzene (B131634) and hexane (B92381) have been identified as effective solvents for this transformation, providing good to excellent yields of aryl fluorides. nih.gov

The compatibility of the solvent with the reagents is also a critical safety consideration, especially in fluorination reactions where some reagents can react exothermically or even explosively with common solvents like DMF, pyridine, and DMSO. acsgcipr.org Aprotic polar solvents, such as acetonitrile, are often used for fluorination reactions. acs.org The selection of an appropriate solvent is therefore a key aspect of optimizing the synthesis of this compound, balancing the requirements for reactivity, selectivity, and safety. The kinetics of nucleophilic aromatic substitution reactions have been shown to be well-correlated with solvent parameters in aprotic solvents. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-poor pyridine (B92270) ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substitution product. The high reactivity of this substrate is a direct consequence of the powerful electron-withdrawing effects of the 4-nitro group and the N-oxide moiety, which stabilize the negative charge of the intermediate. scripps.edusemanticscholar.org

The chlorine atom at the C-2 position is a prime site for nucleophilic attack. The combined electron-withdrawing influence of the N-oxide and the para-nitro group significantly lowers the electron density at the C-2 and C-6 positions, making them highly electrophilic. semanticscholar.orgchemtube3d.com Consequently, the chloro group can be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

In SNAr reactions of activated halo-substituted pyridines, the nature of the halogen can influence reactivity. While fluorine is often a better leaving group than chlorine in many SNAr reactions due to its ability to better stabilize the transition state through induction, the C-Cl bond is weaker, and its departure can be facile in highly activated systems. researchgate.net For 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, nucleophilic attack is overwhelmingly favored at the C-2 position over the C-5 position due to the superior activation provided by the N-oxide and 4-nitro group to the ortho (C-2) position.

Table 1: Representative SNAr Reactions at the Chloro Position

| Nucleophile (Nu) | Reagent Example | Product |

| Amine | R-NH₂ | 2-(Alkyl/Arylamino)-5-fluoro-4-nitropyridine 1-oxide |

| Alkoxide | NaOR | 2-Alkoxy-5-fluoro-4-nitropyridine 1-oxide |

| Thiolate | NaSR | 2-(Alkyl/Arylthio)-5-fluoro-4-nitropyridine 1-oxide |

| Azide | NaN₃ | 2-Azido-5-fluoro-4-nitropyridine 1-oxide |

While less common than halide displacement, the direct substitution of a nitro group by a nucleophile is a known reaction in highly electron-deficient aromatic systems. arkat-usa.org In the case of 4-nitropyridine (B72724) N-oxide derivatives, the nitro group at the C-4 position is activated for displacement. arkat-usa.org This reaction involves the attack of a nucleophile at the nitro-bearing carbon, forming a Meisenheimer-type intermediate, followed by the elimination of the nitrite (B80452) ion (NO₂⁻).

For this compound, there exists a competition between the displacement of the C-2 chloro group and the C-4 nitro group. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as alkoxides, may favor attack at the C-4 position, leading to nitrite displacement, whereas softer nucleophiles might preferentially attack the C-2 position to displace the chloride. However, the displacement of the chloride at the activated C-2 position is generally the more kinetically favored pathway.

The N-oxide group is a critical determinant of the reactivity of the molecule, acting as a powerful activating group for SNAr reactions. scripps.edu Its influence is twofold:

Inductive Effect : The positively charged nitrogen atom in the N-oxide moiety strongly withdraws electron density from the pyridine ring through the sigma framework.

Resonance Effect : The N-oxide group can accept electron density from the ring via resonance, delocalizing the negative charge of the Meisenheimer intermediate. This is particularly effective for nucleophilic attack at the ortho (C-2, C-6) and para (C-4) positions.

The combination of the N-oxide and the 4-nitro group creates a "push-pull" system that dramatically lowers the energy of the transition state and the anionic intermediate, thereby accelerating the rate of nucleophilic substitution compared to an analogous pyridine without the N-oxide function. arkat-usa.org Pyridine N-oxides are significantly more reactive toward nucleophiles than their parent pyridines. semanticscholar.org

The SNAr reaction of this compound proceeds through a discrete, anionic intermediate known as a Meisenheimer complex. wikipedia.org This complex is formed when a nucleophile adds to an electron-deficient aromatic ring. For attack at the C-2 position, the negative charge of the resulting complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the 4-nitro group and the N-oxide.

Reduction Reactions

The nitro group of this compound is susceptible to reduction, typically yielding the corresponding amine. The primary challenge in such a transformation is achieving chemoselectivity, preserving the chloro, fluoro, and N-oxide functionalities.

The selective reduction of an aromatic nitro group to an amine in the presence of other reducible groups is a common objective in organic synthesis. organic-chemistry.org Several methods can be employed, with catalytic hydrogenation being one of the most prevalent.

Catalytic Hydrogenation : This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. scispace.com Careful selection of the catalyst, solvent, and reaction conditions is crucial to prevent undesired side reactions. A significant challenge is preventing hydrodechlorination (replacement of the chloro group with hydrogen), which can compete with nitro group reduction, particularly with palladium catalysts. google.com Additives or specific catalyst preparations are sometimes used to enhance selectivity.

Chemical Reduction : Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are classic methods for nitro group reduction. scispace.com These metal-acid systems are often highly effective and can be more chemoselective than catalytic hydrogenation, showing less tendency to reduce aryl halides. For a substrate containing an N-oxide, milder conditions are preferable to avoid reduction of the N-oxide itself.

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Potential Side Reactions |

| H₂, Pd/C | Methanol or Ethanol, room temp. | Hydrodechlorination, N-oxide reduction |

| SnCl₂·2H₂O | Concentrated HCl or Ethanol | --- |

| Fe / NH₄Cl | Ethanol/Water, reflux | Generally chemoselective |

| Na₂S₂O₄ | Water/Methanol | --- |

The resulting product, 4-amino-2-chloro-5-fluoropyridine 1-oxide, is a valuable synthetic intermediate, as the newly formed amino group can be further functionalized.

Reduction of the N-Oxide Functionality

The deoxygenation of the N-oxide function in pyridine N-oxides is a common and synthetically useful transformation, allowing for the modulation of the ring's electronic properties and subsequent reactivity. arkat-usa.orgresearchgate.net For a substrate like this compound, this reduction can be achieved using various reagents, with the choice of reductant being crucial to avoid undesired side reactions involving the nitro group or the halogens.

Common methods for the deoxygenation of pyridine N-oxides include the use of trivalent phosphorus compounds like PCl₃, although phosphorus oxychloride (POCl₃) can lead to chlorination at the C2 position. stackexchange.com Low-valent titanium reagents have also been employed. For instance, the reduction of 4-nitropyridine N-oxide, a close analog, with a TiCl₄/SnCl₂ reagent yields different products depending on the stoichiometry; molar ratios can be controlled to produce azo, azoxy, or the fully reduced 4-aminopyridine. researchgate.net

More recent and milder methods involve photocatalysis. Rhenium complexes, such as [Re(4,4'-tBu-bpy)(CO)₃Cl], have been shown to effectively deoxygenate a range of functionalized pyridine N-oxides under ambient conditions. chemrxiv.orgchemrxiv.org The efficiency of this photocatalytic reduction is influenced by the electronic nature of the substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the chloro, fluoro, and nitro groups in the target molecule, is expected to accelerate the deoxygenation process. chemrxiv.org Another visible-light-mediated method uses Hantzsch esters as stoichiometric reductants, offering high chemoselectivity and tolerance for functional groups like nitro groups and halogens. organic-chemistry.org

Table 1: Selected Reagents for Deoxygenation of Pyridine N-Oxides

| Reagent/System | Conditions | Comments |

|---|---|---|

| PCl₃ | Varies | Common deoxygenating agent. stackexchange.com |

| TiCl₄/SnCl₂ | Varies | Can also reduce the nitro group. researchgate.net |

| [Re(bpy)(CO)₃Cl] | Visible light, ambient temp. | Photocatalytic; efficient for electron-poor systems. chemrxiv.org |

| Hantzsch Ester / Photocatalyst | Visible light, room temp. | High chemoselectivity, tolerates nitro and halo groups. organic-chemistry.org |

Oxidation Processes

The pyridine N-oxide functionality is already in a high oxidation state, making further oxidation of the N-O bond itself uncommon. bhu.ac.in Most literature on the oxidation of pyridines focuses on the formation of the N-oxide from the parent pyridine using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.orgresearchgate.netbhu.ac.in

However, the N-oxide can participate in oxidative processes by acting as a precursor to a radical species. A notable example is the photoredox-catalyzed single-electron oxidation of a pyridine N-oxide to generate a pyridine N-oxy radical. This highly reactive intermediate can then engage in further reactions, such as the anti-Markovnikov carbohydroxylation of α-olefins. chemrxiv.org This type of reaction represents a specialized oxidative pathway where the N-oxide moiety facilitates the functionalization of other molecules.

Other Characteristic Reactions

Amination Reactions

The electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com The combined electron-withdrawing effects of the N-oxide group, the nitro group, and the halogens strongly activate the C2 and C4 positions for attack by nucleophiles. bhu.ac.inscripps.edu The chlorine atom at the C2 position is a good leaving group, making this site a prime target for amination.

Direct displacement of the C2-chloro substituent by primary or secondary amines is a feasible pathway. Additionally, modern synthetic methods provide efficient one-pot procedures for the C2-amination of pyridine N-oxides. One such method involves activation with tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine like tert-butylamine, followed by in situ deprotection, which provides a general route to 2-aminopyridines with high selectivity. researchgate.net Another approach utilizes activated isocyanides in the presence of a Lewis acid like TMSOTf to react with the N-oxide, ultimately yielding the 2-aminopyridine (B139424) derivative after hydrolysis of an N-formylaminopyridine intermediate. nih.govnih.gov

Table 2: Modern Methods for C2-Amination of Pyridine N-Oxides

| Reagents | Key Features | Product |

|---|---|---|

| 1. Ts₂O, t-BuNH₂ 2. TFA | One-pot procedure, high 2-/4-selectivity. researchgate.net | 2-Aminopyridine derivative |

Aromatic Coupling Reactions

The versatile structure of this compound allows for participation in various metal-catalyzed coupling reactions.

C-H Alkylation and Arylation: The N-oxide group can act as a directing group in palladium-catalyzed C-H functionalization reactions. acs.orgresearchgate.net This allows for the direct formation of C-C bonds at the C2 position (ortho to the N-oxide) by coupling with olefins (alkenylation) or unactivated arenes (arylation). acs.orgnih.gov These reactions typically proceed in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂CO₃), providing a direct route to 2-substituted pyridine N-oxides without pre-functionalization. researchgate.net

Buchwald–Hartwig Arylamination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org The C2-chloro group of the title compound can potentially serve as the halide partner in this reaction. While the N-oxide group might complicate the catalytic cycle, this reaction is well-established for 2-halopyridines. researchgate.netnih.gov It is often more practical to first reduce the N-oxide and then perform the Buchwald-Hartwig amination on the resulting 2-chloro-5-fluoro-4-nitropyridine. This strategy provides a powerful tool for introducing a wide range of aryl and alkyl amines at the C2 position.

Kinetic and Mechanistic Studies of Substitution Reactions

Base Catalysis Effects

Nucleophilic aromatic substitution (SNA_r) reactions on electron-poor aromatic rings, such as the amination of this compound, proceed via a well-established addition-elimination mechanism. youtube.comlibretexts.org This mechanism involves the initial attack of the nucleophile on the electron-deficient carbon atom (C2), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

The role of a base in these reactions can be significant. Kinetic studies on the reactions of substituted pyridine N-oxides with amines like piperidine (B6355638) have provided insights into these effects. rsc.orgresearchgate.net A base can influence the reaction rate in several ways:

Deprotonation of the Nucleophile: For amine nucleophiles, a base can increase the concentration of the more nucleophilic deprotonated form (amide), thereby accelerating the initial attack on the aromatic ring.

Catalysis of the Elimination Step: The breakdown of the Meisenheimer complex can be the rate-determining step. A base can facilitate the removal of a proton from the nitrogen of the attacking amine within the intermediate, which can accelerate the elimination of the leaving group. This is known as specific base catalysis or general base catalysis, depending on the exact mechanism.

For the reaction of this compound with an amine, the presence of a base is expected to enhance the reaction rate by increasing the effective nucleophilicity of the aminating agent, thus facilitating the formation of the key Meisenheimer intermediate.

Substituent Effects on Reaction Rates

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The pyridine 1-oxide ring itself is electron-deficient, and this characteristic is further intensified by the presence of a strongly electron-withdrawing nitro group at the 4-position. This electronic arrangement makes the pyridine ring highly susceptible to attack by nucleophiles. The chloro and fluoro substituents at the 2- and 5-positions, respectively, also play a crucial role in modulating the reaction rates.

Research on related 4-nitropyridine N-oxide derivatives has shown that the presence of an electron-withdrawing nitro group in the para-position leads to a redistribution of electron density within the ring, which enhances its reactivity toward nucleophilic agents. nih.govnih.govbohrium.com This effect is attributed to the stabilization of the negatively charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. The nitro group's ability to delocalize the negative charge through resonance significantly lowers the activation energy of the reaction, thereby increasing the reaction rate.

The halogen substituents at the 2- and 5-positions also exert a considerable influence on the reaction kinetics. Both chlorine and fluorine are electronegative atoms that withdraw electron density from the pyridine ring through the inductive effect, further activating the ring for nucleophilic attack. In the context of SNAr reactions, the nature of the leaving group is a critical factor. While fluorine is more electronegative than chlorine, the carbon-fluorine bond is stronger than the carbon-chlorine bond. The relative reactivity of chloro and fluoro substituents as leaving groups can be complex and is often dependent on the specific reaction conditions and the incoming nucleophile.

Detailed kinetic studies on this compound are limited in the public domain. However, by drawing parallels with analogous systems, such as 2-chloro-5-nitropyridine (B43025) and other substituted nitroaromatic compounds, a qualitative understanding of the substituent effects can be established. researchgate.netrsc.org For instance, in reactions with amines, the rate of substitution is expected to be sensitive to the electronic nature of both the nucleophile and the substituents on the pyridine ring.

To illustrate the anticipated impact of substituents on the reaction rates, a hypothetical data set is presented below. This table is based on established principles of physical organic chemistry and trends observed in similar compounds, where electron-withdrawing groups on the aromatic ring generally accelerate the rate of nucleophilic substitution.

| Substituent (X) on a Hypothetical Pyridine 1-Oxide Ring | Relative Rate Constant (krel) | Electronic Effect |

|---|---|---|

| -NO2 | ~107 | Strongly Electron-Withdrawing |

| -CN | ~105 | Electron-Withdrawing |

| -Cl | ~102 | Inductively Electron-Withdrawing |

| -F | ~102 | Inductively Electron-Withdrawing |

| -H | 1 | Reference |

| -CH3 | ~10-2 | Electron-Donating |

| -OCH3 | ~10-4 | Strongly Electron-Donating |

This table is for illustrative purposes to demonstrate the general trend of substituent effects on SNAr reaction rates and is not based on experimental data for this compound.

The synergistic effect of the chloro, fluoro, and nitro groups in this compound is expected to render the compound highly reactive towards a wide range of nucleophiles. The precise quantification of these effects would necessitate dedicated kinetic studies.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide and Its Analogs

X-ray Crystallography for Solid-State Structure

Molecular Conformation and Planarity of the Pyridine (B92270) Ring

Studies on analogs like 2-Chloro-4-nitropyridine (B32982) N-oxide demonstrate that the nitro group is essentially coplanar with the aromatic pyridine ring, exhibiting only a slight twist angle of 6.48(8)°. researchgate.net This near-planarity is a common feature in such substituted pyridine N-oxides, facilitating electronic communication between the substituents and the ring. Similarly, the related compound 2-Chloro-5-nitropyridine (B43025) is reported to be a flat molecule, with all non-hydrogen atoms lying in a common plane, showing a root-mean-square (r.m.s.) deviation of just 0.090 Å. researchgate.netnih.gov This high degree of planarity suggests significant delocalization of π-electrons across the molecule. Based on these findings, it is highly probable that 2-Chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide also adopts a largely planar conformation, which is crucial for its electronic and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Herringbone patterns)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the case of 2-Chloro-4-nitropyridine N-oxide, the molecular packing is characterized by a distinct herringbone pattern, with the zigzag motif running along the b-axis of the crystal. researchgate.net This type of packing is common for planar aromatic molecules and is driven by a combination of van der Waals forces and other specific interactions.

For the analog 2-Chloro-5-nitropyridine, the crystal structure reveals that adjacent molecules engage in specific intermolecular contacts. A notable interaction is a Cl···O contact with a distance of 3.068 (4) Å, which links the molecules into chains. researchgate.netnih.gov These chains are further organized into a layered structure through non-classical C–H···O hydrogen bonds. researchgate.netnih.gov Such interactions play a critical role in stabilizing the crystal lattice. The presence of the N-oxide group and the fluorine atom in 2-Chloro-5-fluoro-4-nitropyridine 1-oxide would likely introduce additional, potentially stronger, intermolecular interactions, such as dipole-dipole forces and halogen bonding, influencing its crystal packing in a unique manner.

Crystal Data for 2-Chloro-4-nitropyridine N-oxide

| Parameter | Value |

|---|---|

| Formula | C₅H₃ClN₂O₃ |

| System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.9238 (14) |

| b (Å) | 9.735 (2) |

| c (Å) | 22.444 (8) |

| V (ų) | 1294.3 (5) |

| Z | 8 |

Data sourced from IUCrData (2018), 3, x180016. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. While specific NMR data for this compound is scarce, examining the spectra of its analogs provides a basis for predicting its chemical shifts and coupling constants. For instance, the PubChem database contains NMR data for the related compound 2-Chloro-5-nitropyridine. nih.gov The ¹H NMR spectrum of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, another close analog, has also been reported, offering further comparative data. chemicalbook.com The presence of the electronegative fluorine atom and the N-oxide group in the target molecule is expected to significantly influence the chemical shifts of the pyridine ring protons, generally shifting them to a lower field (higher ppm values).

Vibrational Spectroscopy (FT-IR, FT-Raman)

Studies on 2-Chloro-5-nitropyridine have involved the recording and analysis of its FT-IR and FT-Raman spectra. researchgate.net The vibrational frequencies are assigned to specific modes, such as C-H stretching, C-N stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. The N-O stretching vibration of the N-oxide group in pyridine N-oxides is a particularly characteristic band. Research on 4-nitropyridine (B72724) N-oxide and related compounds shows that the stretching vibrations of the nitro and N-oxide groups are sensitive to the electronic environment and intermolecular interactions. acs.org In this compound, the strong electron-withdrawing nature of the chloro, fluoro, and nitro groups, combined with the N-oxide moiety, would lead to characteristic shifts in the vibrational frequencies of the pyridine ring and the substituent groups.

Selected Vibrational Frequencies for 2-Chloro-5-nitropyridine

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| C-N stretching | - | 1275 |

| C-N in-plane bending | 525 | - |

Data from computational and experimental studies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The NIST Chemistry WebBook and PubChem database indicate the availability of UV/Visible spectral data for 2-Chloro-5-nitropyridine. nih.govnist.gov Aromatic nitro compounds and pyridine N-oxides typically exhibit strong absorption bands in the UV region due to π → π* and n → π* transitions. The extended conjugation and the presence of multiple chromophores (nitro group, pyridine N-oxide) in this compound are expected to result in a complex UV-Vis spectrum with distinct absorption maxima, reflecting its electronic structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Gas-Phase Electron Diffraction (GED) for Molecular Structure Determination

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule in the gaseous state. This method provides precise measurements of bond lengths, bond angles, and dihedral angles, offering insights into the conformational properties of molecules free from the influence of crystal packing forces that are present in the solid state. Although a specific Gas-Phase Electron Diffraction study for this compound is not available in the reviewed scientific literature, the principles of the technique and its application to analogous compounds can provide a detailed projection of its molecular structure.

The structural parameters of the pyridine N-oxide ring are sensitive to the electronic effects of its substituents. In the case of this compound, the presence of electron-withdrawing chloro, fluoro, and nitro groups, in addition to the N-oxide functional group, is expected to significantly influence the geometry of the pyridine ring.

By examining the GED data for related pyridine N-oxide derivatives, a reliable estimation of the molecular geometry of this compound can be constructed. For instance, studies on 4-nitropyridine N-oxide and 4-methylpyridine-N-oxide reveal how electron-withdrawing and electron-donating groups, respectively, affect the bond lengths and angles of the pyridine N-oxide ring.

The electron-withdrawing nitro group at the C4 position is expected to cause a decrease in the N-O bond length and an increase in the C-N-C bond angle, as observed in analogs. The presence of a chlorine atom at the C2 position and a fluorine atom at the C5 position will likely lead to further distortions in the ring geometry due to their electronegativity and steric effects.

Below is a table compiling representative GED data for analogous pyridine N-oxide compounds, which can serve as a basis for predicting the structure of this compound.

| Parameter | 4-Methylpyridine-N-oxide | 4-Nitropyridine N-oxide | Predicted values for this compound |

| Bond Lengths (Å) | |||

| N-O | 1.303 | 1.258 | ~1.25 |

| C-N | 1.371 | 1.379 | ~1.38 |

| C-C (adjacent to N) | 1.385 | 1.377 | ~1.38 |

| C-C (distant from N) | 1.388 | 1.393 | ~1.39 |

| Bond Angles (º) | |||

| C-N-C | 120.4 | 123.1 | ~122 |

| N-C-C | 120.8 | 119.5 | ~120 |

| C-C-C (at C4) | 118.7 | 119.0 | ~119 |

It is important to note that these are predicted values, and an actual GED experiment on this compound would be necessary to determine its precise gas-phase molecular structure. Such a study would provide valuable data on the interplay of the various substituents and their combined effect on the geometry of the pyridine N-oxide ring.

Computational and Theoretical Chemistry Studies on 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties from first principles. These calculations solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-Chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide, a DFT study would typically involve optimizing the molecular geometry to find the most stable, lowest-energy conformation.

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine key electronic properties such as the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Illustrative Data Table for DFT-Calculated Geometrical Parameters: This table is a template showing the type of data a DFT study would generate. Specific values for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide are not available in the searched literature.

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | Data not available |

| C-F | Data not available | |

| C-N (nitro) | Data not available | |

| N-O (oxide) | Data not available | |

| Bond Angle | Cl-C-C | Data not available |

| F-C-C | Data not available | |

| O-N-O (nitro) | Data not available | |

| Dihedral Angle | C-C-N-O (nitro) | Data not available |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for structural and energetic analysis.

More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF results by incorporating electron correlation effects. These calculations provide highly accurate predictions of molecular structure and energy. For this compound, these methods would be used to precisely calculate its stability, heat of formation, and reaction energies, offering a deeper understanding of its thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Illustrative Data Table for FMO Analysis: This table is a template showing the type of data an FMO analysis would generate. Specific values for this compound are not available in the searched literature.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as second-order perturbation energy (E(2)), reveals the extent of intramolecular charge transfer and the stabilizing effects of hyperconjugation. This provides insight into the delocalization of electron density from the pyridine (B92270) N-oxide ring and its substituents.

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to partition a molecule into its constituent atoms. This analysis allows for the characterization of chemical bonds and other interactions based on the properties of the electron density at specific points, known as bond critical points (BCPs).

By examining parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs, QTAIM can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds or van der Waals forces. A QTAIM study of this compound would precisely map the electron density distribution, offering a detailed picture of the bonding environment and intramolecular interactions.

Analysis of Substituent Effects on Molecular Properties and Reactivity

The chemical behavior of this compound is significantly influenced by its substituents: the chloro, fluoro, nitro, and N-oxide groups. A computational analysis of substituent effects would involve systematically studying how each group modifies the molecule's geometry, electronic structure, and reactivity.

This analysis would compare the properties of the fully substituted molecule with simpler, related compounds. For instance, calculations could quantify the electron-withdrawing effects of the nitro, chloro, and fluoro groups on the pyridine ring's electron density. Such a study would explain how these substituents collectively influence the molecule's dipole moment, HOMO-LUMO gap, and susceptibility to chemical reactions.

Conformational Analysis and Rotational Barriers (e.g., nitro group rotation)

Theoretical investigations into substituted nitropyridine-N-oxides consistently highlight the interplay between the electronic effects of the substituents and the resulting molecular geometry. The substitution of a pyridine-N-oxide ring with a potent electron-withdrawing group, such as a nitro (NO₂) group, significantly alters the charge distribution and structural parameters of the heterocyclic system. nih.gov The introduction of additional substituents, like chlorine and fluorine atoms, further modulates these properties through their own electronic and steric influences. nih.gov

Studies on 2-nitropyridine-N-oxide and its fluorinated derivatives have shown that the planarity of the heterocyclic ring and the torsional potential of the nitro group are sensitive to the choice of computational method and basis set. nih.gov For instance, the use of diffuse functions in the basis sets has been demonstrated to have a marked effect on the calculated profile and barriers of the NO₂ torsional potential. nih.gov In some theoretical models, the pyridine-N-oxide ring in these substituted compounds has been found to be non-planar, a deviation that can be characterized by the Cremer–Pople puckering amplitude and is suggested to influence the compound's reactivity. nih.gov

The rotation of the nitro group relative to the pyridine ring is a key conformational feature. For a molecule like 4-nitropyridine (B72724) N-oxide, theoretical calculations indicate that deviations of the nitro group from the plane of the ring lead to a significant increase in energy. nih.gov This suggests a relatively high barrier to rotation, favoring a planar or near-planar conformation where the π-systems of the nitro group and the aromatic ring can overlap effectively.

The energetic barrier to this rotation is influenced by the electronic interplay between the nitro group, other substituents, and the pyridine-N-oxide ring. Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) analyses of related compounds have provided evidence for the electronic interactions between the NO₂ group, fluorine substituents, and the heterocyclic ring. nih.gov These interactions can affect the strength of the C–NO₂ bond and, consequently, the energy required to rotate the nitro group out of the plane of the ring. nih.gov

While direct experimental or computational data for the rotational barrier of the nitro group in this compound is not available, the principles derived from analogous compounds suggest that the barrier would be influenced by a combination of steric hindrance from the adjacent chlorine atom and electronic effects from all three substituents (chloro, fluoro, and nitro) as well as the N-oxide group. The table below summarizes findings for related compounds, which can be used to infer the potential conformational behavior of this compound.

| Compound | Computational Method | Key Conformational Finding | Reference |

|---|---|---|---|

| Fluorinated 2-Nitropyridine-N-Oxides | HF, B3LYP, MP2 with various basis sets | Ring non-planarity observed depending on the model chemistry. Nitro group torsional potential is sensitive to the basis set. | nih.gov |

| 4-Nitropyridine N-Oxide | B3LYP/aug-cc-pVTZ | Significant energy increase with nitro group rotation beyond 12°, indicating a barrier to free rotation. | nih.gov |

| 2-Nitropyridine-N-Oxide | MP2/aug-cc-pVDZ | Nitration at the ortho position has a minor effect on the N-oxide bond length and several ring bond lengths compared to pyridine-N-oxide itself. | nih.gov |

Applications of 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide in Advanced Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

The structure of 2-Chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide makes it an excellent starting material for the synthesis of a wide array of nitrogen-containing heterocycles. Pyridine (B92270) N-oxides are known to be more reactive towards both electrophilic and nucleophilic reagents than their parent pyridines. semanticscholar.org The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

The reactivity of the N-oxide functionality has been extensively utilized in the development of bioactive compounds. researchgate.net This makes 2-Chloro-5-fluoro-4-nitropyridine 1-oxide a promising candidate for the synthesis of novel pharmaceutical and agrochemical agents. The general reactivity of pyridine N-oxides allows for a range of transformations, including the introduction of amino, alkoxy, and cyano groups, which are key functionalities in many biologically active molecules. semanticscholar.orgnih.gov

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Amine | R-NH2 | 2-Amino-5-fluoro-4-nitropyridine 1-oxide derivative |

| Alkoxide | R-ONa | 2-Alkoxy-5-fluoro-4-nitropyridine 1-oxide derivative |

| Thiolate | R-SNa | 2-Thioether-5-fluoro-4-nitropyridine 1-oxide derivative |

| Cyanide | NaCN | 2-Cyano-5-fluoro-4-nitropyridine 1-oxide |

Precursor in the Synthesis of Complex Organic Molecules

Beyond the synthesis of simple heterocycles, this compound serves as a valuable precursor for the construction of more complex molecular architectures. The multiple reactive sites on the molecule allow for sequential and regioselective modifications, providing a pathway to intricate organic structures.

The N-oxide group can be selectively removed through deoxygenation reactions, typically using reagents like phosphorus trichloride (B1173362) or zinc dust. wikipedia.org This transformation yields the corresponding 2-chloro-5-fluoro-4-nitropyridine, which can then undergo a different set of reactions. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This step-wise modification of the functional groups is a key strategy in the synthesis of complex molecules. The synthesis of related compounds like 3-fluoro-4-nitropyridine (B80604) N-oxide has been documented, showcasing the synthetic accessibility of such structures. rsc.org

Role in Developing Novel Organic Reagents

Pyridine N-oxides have been employed as oxidizing reagents in various organic transformations. scripps.edu The high polarity and unique electronic nature of this compound suggest its potential use in the development of novel organic reagents. For example, it could potentially act as a mild oxidant or as a ligand in transition metal catalysis. The ability of the N-oxide to coordinate with metal centers is a known feature that can be exploited in catalyst design. researchgate.net

Potential in Material Science Applications (e.g., conductive polymers, coatings)

Nitrogen-containing heterocycles are increasingly being investigated for their applications in material science. The incorporation of polar molecules like this compound into polymer backbones could lead to materials with interesting electronic and physical properties. The high dipole moment characteristic of pyridine N-oxides could be beneficial for creating materials with specific dielectric properties. scripps.edu While direct applications in conductive polymers or coatings are yet to be demonstrated, the inherent properties of this molecule make it a candidate for future research in this area.

Development of Chromophores and Nonlinear Optical (NLO) Materials

Organic molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit significant nonlinear optical (NLO) properties. rsc.org The structure of this compound, with the electron-donating N-oxide and electron-withdrawing nitro, chloro, and fluoro groups, fits this design paradigm. Such "push-pull" systems are of great interest for applications in photonics and optoelectronics. rsc.org The investigation of pyridine-derived fluorenones for NLO applications highlights the potential of such heterocyclic systems. rsc.org Theoretical studies on related nitropyridine-N-oxide derivatives have also pointed to their potential in this field.

Research on Derivatives and Analogs of 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide

Structure-Reactivity Relationship Studies within the Pyridine (B92270) N-Oxide Class

The reactivity of pyridine N-oxides is intricately linked to their electronic structure. The N-oxide group significantly influences the electron distribution within the pyridine ring, which in turn dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

The N-oxide functional group possesses a dual electronic nature. It can act as an electron-donating group through resonance, increasing the electron density at the ortho (2- and 6-) and para (4-) positions of the pyridine ring. This increased electron density makes the ring more susceptible to electrophilic substitution compared to the parent pyridine. Conversely, the positively charged nitrogen atom in the N-oxide group exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, particularly at the ortho and para positions.

Substituents on the pyridine N-oxide ring further modulate this reactivity. Electron-withdrawing groups, such as the nitro group in 2-Chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide, enhance the ring's electrophilicity and facilitate nucleophilic aromatic substitution. Conversely, electron-donating groups would be expected to decrease the ring's susceptibility to nucleophilic attack. The interplay of these electronic effects is a key focus of structure-reactivity relationship studies. For instance, the presence of a nitro group at the 4-position makes this site highly activated towards nucleophilic substitution. researchgate.net

The following table summarizes the general influence of substituent electronic effects on the reactivity of the pyridine N-oxide ring:

| Substituent Type | Effect on Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Electron-Donating | Increases electron density | Activated | Deactivated |

| Electron-Withdrawing | Decreases electron density | Deactivated | Activated |

Synthesis and Characterization of Substituted Pyridine N-Oxide Analogs

The synthesis of substituted pyridine N-oxide analogs is a cornerstone of research in this area, allowing for the systematic investigation of how different functional groups impact the molecule's properties.

The introduction of methyl and other alkyl groups onto the pyridine N-oxide scaffold can be achieved through various synthetic methodologies. These alkyl groups, being electron-donating, can influence the electronic properties and steric environment of the molecule. For example, the synthesis of 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide introduces an electron-donating methyl group, which can subtly alter the reactivity of the pyridine ring compared to its fluoro-substituted counterpart. nih.gov

Common methods for the synthesis of alkyl-substituted pyridine N-oxides involve the oxidation of the corresponding alkyl-substituted pyridines. A variety of oxidizing agents can be employed, with hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) being frequently used. google.comarkat-usa.org

The characterization of these derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the position of the substituents on the pyridine ring. Infrared (IR) spectroscopy can confirm the presence of the N-oxide bond, which typically exhibits a characteristic stretching vibration. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.

The synthesis of dinitropyridine N-oxides introduces a second strong electron-withdrawing group, further enhancing the electrophilic character of the pyridine ring. The nitration of pyridine N-oxides typically occurs at the 4-position. Introducing a second nitro group requires forcing conditions and the directing effects of the existing substituents must be considered. For instance, the nitration of a pyridine N-oxide already bearing a nitro group would be challenging due to the strong deactivating nature of the nitro group.

Alternative strategies for the synthesis of dinitropyridine N-oxides may involve the oxidation of a pre-functionalized dinitropyridine. The characterization of these highly functionalized molecules relies on the same spectroscopic techniques mentioned previously, with particular attention to unambiguously determining the regiochemistry of the nitro groups.

Exploration of Novel Pyridine N-Oxide Scaffolds

Research into novel pyridine N-oxide scaffolds often involves moving beyond simple substitution patterns to create more complex molecular architectures. A significant area of exploration is the use of pyridine N-oxides as bioisosteres for other functional groups in medicinal chemistry. nih.gov Bioisosteric replacement is a strategy used to modify the properties of a biologically active compound without significantly altering its chemical structure.

The pyridine N-oxide moiety has been successfully employed as a bioisostere for the carbonyl group, due to the ability of the N-oxide oxygen to act as a strong hydrogen bond acceptor. nih.gov This has led to the development of novel therapeutic agents where a pyridine N-oxide replaces a less desirable functional group. nih.gov

Conversely, other chemical groups can be explored as bioisosteric replacements for the pyridine N-oxide unit itself. For example, the 2-difluoromethylpyridine group has been investigated as a bioisostere for pyridine N-oxide in the development of quorum sensing inhibitors. rsc.orgresearchgate.net Such studies expand the accessible chemical space and can lead to the discovery of compounds with improved properties.

The synthesis of these novel scaffolds can be complex, often requiring multi-step synthetic sequences. For instance, the creation of chiral 4-aryl-pyridine-N-oxide catalysts involves a multi-step synthesis starting from 3-bromo-4-nitro-pyridine-N-oxide. acs.org The development of new synthetic methodologies is therefore a key aspect of exploring novel pyridine N-oxide scaffolds.

Comparative Studies with Related Halo-Nitropyridines

To fully understand the chemical behavior of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, it is instructive to compare its reactivity with that of related halo-nitropyridines and their corresponding N-oxides. The position and nature of the halogen substituents, as well as the presence of the N-oxide group, all play a critical role in the molecule's reactivity.

For example, comparing this compound with 2-chloro-5-nitropyridine (B43025) reveals the influence of the N-oxide group and the fluorine atom. The N-oxide group is expected to increase the reactivity of the 4-position towards nucleophilic attack. The fluorine atom at the 5-position, being more electronegative than hydrogen, will also have an electron-withdrawing effect on the ring, further activating it towards nucleophilic substitution.

In another comparison, the reactivity of this compound can be contrasted with that of 2-chloro-4-nitropyridine (B32982) 1-oxide. researchgate.net This comparison would isolate the effect of the 5-fluoro substituent. The fluorine atom's inductive electron-withdrawing effect would likely make the former compound more reactive towards nucleophiles.

Systematic studies comparing the rates of nucleophilic substitution reactions for a series of halo-nitropyridine N-oxides would provide valuable quantitative data on the electronic effects of different halogen substituents and their positions on the ring. While direct comparative studies for this compound are not extensively reported in the literature, the principles of physical organic chemistry allow for predictions of relative reactivity based on the known properties of the substituents.

The following table provides a qualitative comparison of the expected reactivity of this compound with related compounds towards nucleophilic aromatic substitution at the 4-position:

| Compound | Key Features | Expected Relative Reactivity |

| 4-Nitropyridine (B72724) | No halogens, no N-oxide | Lowest |

| 4-Nitropyridine 1-oxide | N-oxide activation | Higher than 4-nitropyridine |

| 2-Chloro-4-nitropyridine | 2-Chloro substitution | Higher than 4-nitropyridine |

| 2-Chloro-4-nitropyridine 1-oxide | 2-Chloro and N-oxide activation | Higher than 2-chloro-4-nitropyridine and 4-nitropyridine 1-oxide |

| 2-Chloro-5-fluoro-4-nitropyridine | 2-Chloro and 5-fluoro substitution | Higher than 2-chloro-4-nitropyridine |

| This compound | 2-Chloro, 5-fluoro, and N-oxide activation | Highest |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

Current synthetic strategies for compounds analogous to 2-chloro-5-fluoro-4-nitropyridine (B2747928) 1-oxide often involve multi-step processes that may suffer from issues such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. Future research will likely prioritize the development of more elegant and efficient synthetic pathways.

Furthermore, there is a growing interest in creating safer and more environmentally friendly synthetic methods. google.com This includes moving away from traditional nitrating agents that produce copious acidic waste and exploring milder and more selective alternatives. google.com The development of catalytic methods for both nitration and halogenation would represent a significant step forward.

| Parameter | Traditional Routes | Future Directions |

| Starting Materials | Often require pre-functionalized pyridines | Readily available, simpler pyridine (B92270) precursors |

| Key Transformations | Stepwise introduction of functional groups | Late-stage functionalization, C-H activation |

| Reagents | Stoichiometric and often hazardous reagents (e.g., strong acids, harsh chlorinating agents) | Catalytic systems, milder and more selective reagents |

| Sustainability | Generation of significant waste, high energy consumption | Reduced waste, improved atom economy, lower energy input |

Advanced Mechanistic Investigations

A deeper understanding of the reactivity of 2-chloro-5-fluoro-4-nitropyridine 1-oxide is crucial for its effective utilization. The interplay of the electron-withdrawing nitro group, the halogen substituents, and the N-oxide functionality creates a unique electronic landscape that governs its behavior in chemical reactions.